molecular formula C17H18O2 B12630985 (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran CAS No. 920975-97-9

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran

Cat. No.: B12630985
CAS No.: 920975-97-9
M. Wt: 254.32 g/mol
InChI Key: OUEPDVUNSOIYGX-ZYMOGRSISA-N
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Description

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a phenyl group, an ethoxy group, and a dihydrobenzopyran structure, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetaldehyde and ethyl vinyl ether.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the benzopyran ring. Common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

    Cyclization: The key step involves the cyclization of the intermediate compounds to form the dihydrobenzopyran structure. This can be achieved through various cyclization reactions, such as the Friedel-Crafts alkylation or the Claisen rearrangement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde derivatives, while reduction can produce ethoxyphenyl alcohols.

Scientific Research Applications

(1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions.

    Signal Transduction: It can influence signal transduction pathways, altering the communication between cells and tissues.

Comparison with Similar Compounds

Similar Compounds

    (1R)-3-Methoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a methoxy group instead of an ethoxy group.

    (1R)-3-Propoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a propoxy group instead of an ethoxy group.

    (1R)-3-Butoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of (1R)-3-Ethoxy-1-phenyl-3,4-dihydro-1H-2-benzopyran lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

920975-97-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

(1R)-3-ethoxy-1-phenyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C17H18O2/c1-2-18-16-12-14-10-6-7-11-15(14)17(19-16)13-8-4-3-5-9-13/h3-11,16-17H,2,12H2,1H3/t16?,17-/m1/s1

InChI Key

OUEPDVUNSOIYGX-ZYMOGRSISA-N

Isomeric SMILES

CCOC1CC2=CC=CC=C2[C@H](O1)C3=CC=CC=C3

Canonical SMILES

CCOC1CC2=CC=CC=C2C(O1)C3=CC=CC=C3

Origin of Product

United States

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